4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
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Description
4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O5S and its molecular weight is 284.29. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Sulfamic acid has been identified as an efficient and reusable catalytic system for the synthesis of heteroaromatic compounds like pyrrole, furan, and thiophene derivatives. This method offers improvements in reaction rates, yields, and requires lower temperatures, showcasing potential applications in the synthesis of compounds related to 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid (Luo et al., 2008).
Synthesis of Heterocyclic Compounds
Research on the synthesis of 3,4,5-trisubstituted furan-2(5H)-one derivatives using 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles demonstrates the potential of such methodologies in producing fine chemical precursors efficiently. This approach underscores the relevance of sulfamoyl and carboxylic acid functionalities in catalytic applications, suggesting a connection to the synthesis routes that might be applicable for this compound derivatives (Khodaei et al., 2018).
Corrosion Inhibition
A study on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid (FSM) demonstrated its efficacy as an inhibitor for mild steel corrosion in acidic medium. The findings from this study indicate that furan derivatives, especially those containing sulfamoyl groups, could have potential applications in corrosion protection, which could extend to the protection of various materials using derivatives of this compound (Sappani & Karthikeyan, 2014).
Furan and Pyrrole Derivatives in Synthesis
The synthesis and application of furan and pyrrole derivatives in creating novel organic compounds are of significant interest. Methods to prepare 2-substituted 3-furfurals from 3-furfural and their subsequent use in generating substituted furans and pyrroles highlight the versatility of these compounds in organic synthesis. This research area may encompass the synthesis and application of compounds like this compound in the development of new pharmaceuticals or materials (Kelly et al., 2008).
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-13-7-9(5-10(13)11(14)15)19(16,17)12-6-8-3-2-4-18-8/h2-5,7,12H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPZNUKNOVASSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.